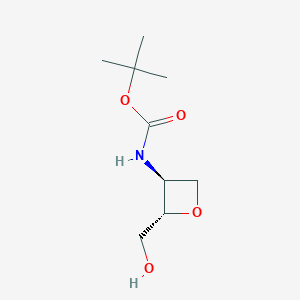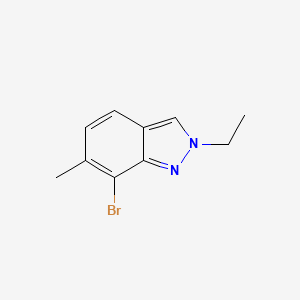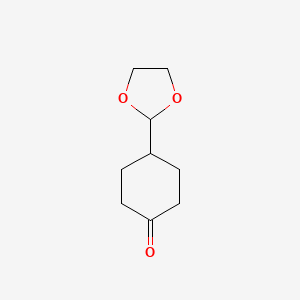
Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate is a chemical compound that features a tert-butyl group attached to an oxetane ring. The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate typically involves the formation of the oxetane ring followed by the introduction of the tert-butyl carbamate group. One common method involves the reaction of a suitable epoxide with a nucleophile to form the oxetane ring. The hydroxymethyl group can be introduced via a hydroxylation reaction. Finally, the tert-butyl carbamate group is added through a carbamation reaction using tert-butyl chloroformate and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The oxetane ring can be reduced to form a linear ether.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Linear ethers.
Substitution: Various substituted oxetane derivatives.
Applications De Recherche Scientifique
Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive oxetane ring.
Biology: Studied for its potential as a bioactive molecule in drug discovery.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug.
Industry: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The tert-butyl carbamate group can also be hydrolyzed to release the active compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate: Unique due to its oxetane ring and tert-butyl carbamate group.
Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxirane-3-YL)carbamate: Similar structure but with an oxirane ring instead of an oxetane ring.
Tert-butyl ((2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-YL)carbamate: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.
Uniqueness
This compound is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other cyclic ethers. The strained ring structure of oxetane makes it more reactive in ring-opening reactions, which can be advantageous in various chemical and biological applications.
Propriétés
Formule moléculaire |
C9H17NO4 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3S)-2-(hydroxymethyl)oxetan-3-yl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 |
Clé InChI |
AEIVOTLOANDCEL-NKWVEPMBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CO[C@@H]1CO |
SMILES canonique |
CC(C)(C)OC(=O)NC1COC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)

![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)

![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)


![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)




![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)
![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)
